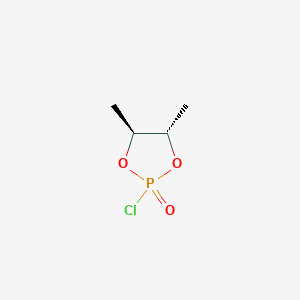
Anderson-Shapiro reagent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Anderson-Shapiro reagent is a chemical compound that is used in scientific research to detect the presence of certain functional groups in organic molecules. This reagent is named after its discoverers, Robert Anderson and Richard Shapiro, who first reported its use in 1961. Since then, the Anderson-Shapiro reagent has been widely used in various fields of chemistry, including medicinal chemistry, biochemistry, and organic synthesis.
作用機序
The Anderson-Shapiro reagent reacts with double and triple bonds in organic molecules through a process known as halogenation. This involves the addition of a halogen atom (in this case, iodine) to the double or triple bond, which results in the formation of a halogenated product. The color change observed when using the Anderson-Shapiro reagent is due to the formation of this product.
生化学的および生理学的効果
The Anderson-Shapiro reagent does not have any known biochemical or physiological effects, as it is primarily used as a laboratory reagent and not intended for human consumption.
実験室実験の利点と制限
One of the main advantages of the Anderson-Shapiro reagent is its ability to detect double and triple bonds in organic molecules with high specificity. This makes it a valuable tool for chemists working in the fields of organic synthesis and medicinal chemistry. However, the reagent has some limitations, such as its inability to detect certain functional groups, including aromatic rings and carbonyl groups.
将来の方向性
There are several potential future directions for the use of the Anderson-Shapiro reagent in scientific research. One area of interest is the development of new methods for detecting functional groups in complex organic molecules, such as those found in natural products. Another area of research is the use of the Anderson-Shapiro reagent in combination with other reagents and techniques to improve the accuracy and sensitivity of functional group detection. Finally, there is ongoing research into the development of new synthetic methods that utilize the Anderson-Shapiro reagent as a key step in the synthesis of complex organic molecules.
合成法
The Anderson-Shapiro reagent is synthesized by mixing iodine and potassium iodide in acetic acid. This mixture is then added to a solution of silver nitrate in water, which produces a yellow precipitate of silver iodide. The resulting solution is then filtered and concentrated to obtain the Anderson-Shapiro reagent in its pure form.
科学的研究の応用
The Anderson-Shapiro reagent is primarily used in scientific research to detect the presence of double and triple bonds in organic molecules. This reagent reacts with these functional groups to produce a characteristic color change, which can be used to identify the presence of these groups in a sample. This is particularly useful in the synthesis of organic molecules, as it allows chemists to monitor the progress of a reaction and confirm the identity of the final product.
特性
CAS番号 |
112966-13-9 |
|---|---|
製品名 |
Anderson-Shapiro reagent |
分子式 |
C4H8ClO3P |
分子量 |
170.53 g/mol |
IUPAC名 |
(4S,5S)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChIキー |
NWEOITOLZSNNEX-IMJSIDKUSA-N |
異性体SMILES |
C[C@H]1[C@@H](OP(=O)(O1)Cl)C |
SMILES |
CC1C(OP(=O)(O1)Cl)C |
正規SMILES |
CC1C(OP(=O)(O1)Cl)C |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



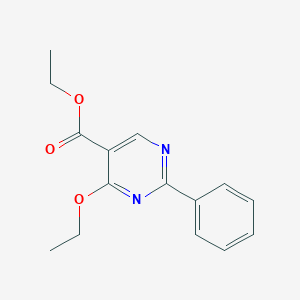
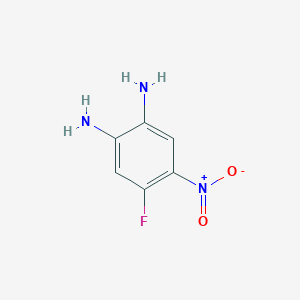

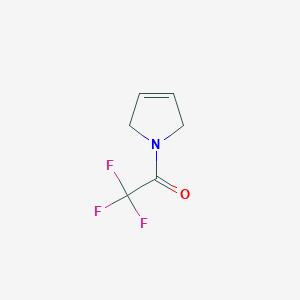
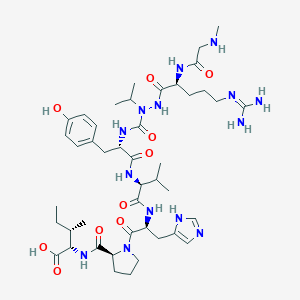

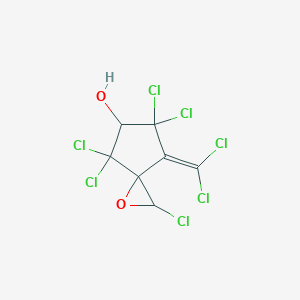
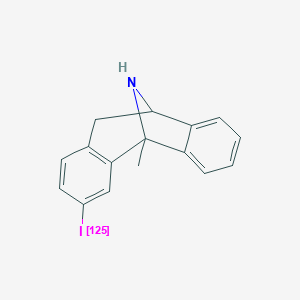
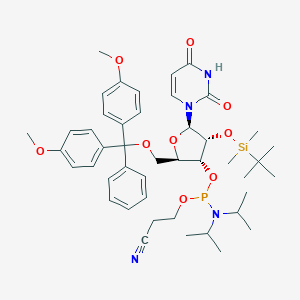
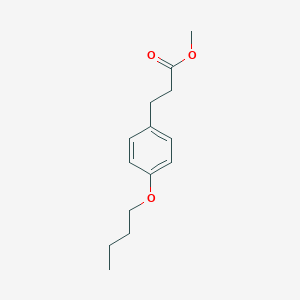
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)


